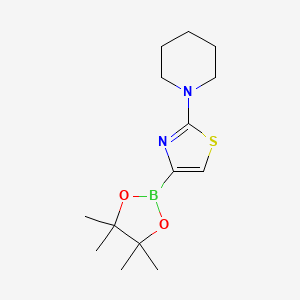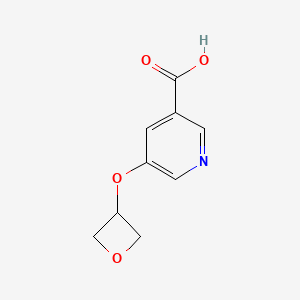
5-(Oxetan-3-yloxy)nicotinic acid
Übersicht
Beschreibung
5-(Oxetan-3-yloxy)nicotinic acid is a compound that features a nicotinic acid moiety linked to an oxetane ring. The oxetane ring is a four-membered cyclic ether, which is known for its stability and unique reactivity.
Wirkmechanismus
Mode of Action
Oxetanes, in general, have been shown to improve drugs’ physicochemical properties . They are more metabolically stable and lipophilicity neutral . As an electron-withdrawing group, oxetane reduces the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .
Biochemical Pathways
Oxetanes have been employed to improve drugs’ physicochemical properties .
Pharmacokinetics
Oxetanes, in general, are known to be more metabolically stable and lipophilicity neutral , which could influence the bioavailability of the compound.
Result of Action
The specific effects would depend on the compound’s molecular targets and mode of action, which need further investigation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-yloxy)nicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the nicotinic acid moiety. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For example, the oxetane ring can be formed via the cyclization of an epoxide intermediate .
Industrial Production Methods
Industrial production of nicotinic acid, a key component of this compound, is primarily achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry methods are being explored to mitigate these issues.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Oxetan-3-yloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
5-(Oxetan-3-yloxy)nicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Its potential as a pharmaceutical intermediate makes it valuable in the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and other materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
Nicotinic acid derivatives: Compounds with similar nicotinic acid moieties but different substituents on the ring.
Uniqueness
5-(Oxetan-3-yloxy)nicotinic acid is unique due to the presence of both the oxetane ring and the nicotinic acid moiety. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
5-(oxetan-3-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-1-7(3-10-2-6)14-8-4-13-5-8/h1-3,8H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMTVKLWSCSYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CN=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253276 | |
| Record name | 3-Pyridinecarboxylic acid, 5-(3-oxetanyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-67-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-(3-oxetanyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-(3-oxetanyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


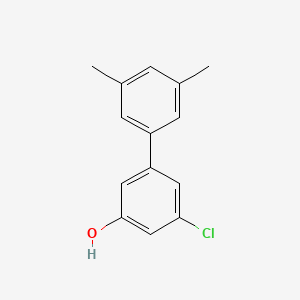



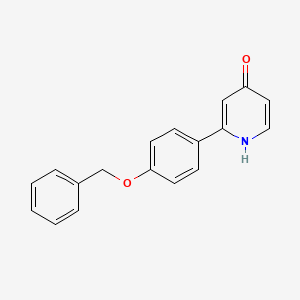

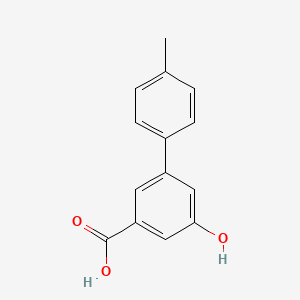
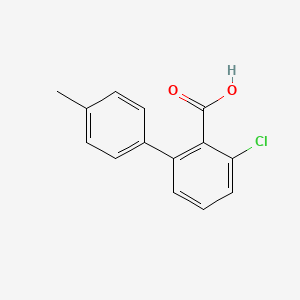


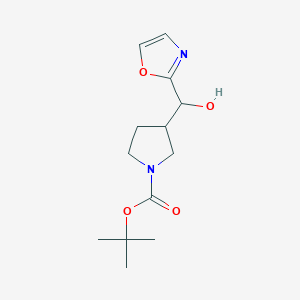
![[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride](/img/structure/B3059812.png)
![2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3059815.png)
